N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide
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Description
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide, also known as MPOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anti-inflammatory and Anti-cancer Agents
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide derivatives have been synthesized and evaluated for their potential as anti-inflammatory and anti-cancer agents. These compounds exhibit moderate to excellent anticancer activity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), suggesting their potential in therapeutic applications for cancer treatment (Madhavi Gangapuram & K. Redda, 2009); (B. Ravinaik et al., 2021).
Cardiac Electrophysiological Activity
Research indicates that derivatives of N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide can exhibit significant cardiac electrophysiological activity. These compounds have shown potency in vitro comparable to known class III antiarrhythmic agents, highlighting their potential for development into new treatments for cardiac arrhythmias (T. K. Morgan et al., 1990).
Antimicrobial and Antitubercular Agents
These derivatives have also been synthesized and characterized for their antimicrobial and antitubercular activities. Some compounds demonstrated moderate to significant antibacterial and antifungal activities, with a few exhibiting excellent antitubercular effects against Mycobacterium tuberculosis H37Rv. This suggests their potential use in treating infections, particularly tuberculosis (G. V. Suresh Kumar et al., 2013).
Antiviral Activity
Exploration into the antiviral activities of these derivatives has also been conducted, with some compounds showing inhibitory activity against HIV-1 and HIV-2 replication in MT-4 cells. Although the results suggest that these compounds were not highly selective, modifications to their structure could lead to the development of new antiviral agents (T. Syed et al., 2011).
properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-3-4-5-12-28-17-10-6-8-15(13-17)19(25)22-21-24-23-20(29-21)16-9-7-11-18(14-16)30(2,26)27/h6-11,13-14H,3-5,12H2,1-2H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAJWZRAUJCIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide |
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